molecular formula C9H11NO B8412380 6-Oxospiro[2.5]octane-5-carbonitrile

6-Oxospiro[2.5]octane-5-carbonitrile

Cat. No. B8412380
M. Wt: 149.19 g/mol
InChI Key: BIWMXXIBWMMNOW-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

A solution of 6-oxospiro[2.5]octane-5-carbonitrile (130 mg, 0.87 mmol) in THF (4.3 mL) was stirred at ambient temperature and lithium borohydride (76 mg, 3.5 mmol) was added. The resulting mixture was stirred at ambient temperature for 16 hours. The mixture was diluted with water and extracted with EtOAc (2×). The combined organic extracts were washed with water, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the title compound. The material was used without further purification.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][CH2:8][C:5]2([CH2:7][CH2:6]2)[CH2:4][CH:3]1[C:10]#[N:11].[BH4-].[Li+]>C1COCC1.O>[OH:1][CH:2]1[CH2:9][CH2:8][C:5]2([CH2:6][CH2:7]2)[CH2:4][CH:3]1[C:10]#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
O=C1C(CC2(CC2)CC1)C#N
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
76 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1C(CC2(CC2)CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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